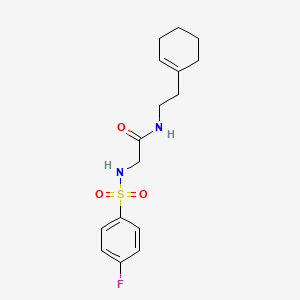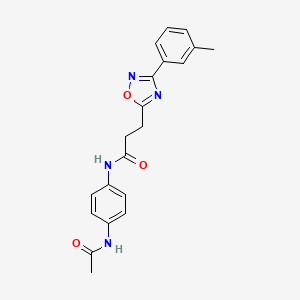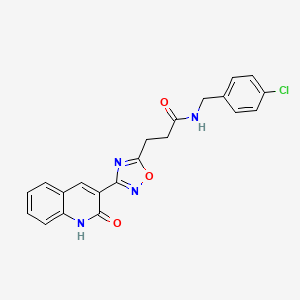
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide, also known as HMN-214, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinoline-based antitumor agents and has been shown to possess potent antitumor activity against a variety of cancer cell lines.
作用机制
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide binds to the colchicine-binding site on tubulin, leading to the disruption of microtubule assembly and cell cycle arrest at the G2/M phase. This ultimately leads to apoptosis of cancer cells.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide has been shown to have potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide has been shown to have low toxicity in animal studies, making it a promising candidate for further development as a cancer therapy.
实验室实验的优点和局限性
One of the advantages of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide is its potent antitumor activity against a variety of cancer cell lines. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide has been shown to have low toxicity in animal studies, making it a promising candidate for further development as a cancer therapy. However, one of the limitations of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide is its limited solubility in water, which can make it difficult to administer in clinical settings.
未来方向
There are several future directions for the development of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide as a cancer therapy. One potential direction is the development of new formulations that improve the solubility of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide, making it easier to administer in clinical settings. Another potential direction is the development of combination therapies that incorporate N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide with other cancer therapies to enhance its antitumor activity. Finally, further studies are needed to fully understand the mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide and its potential applications in cancer treatment.
合成方法
The synthesis method of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the condensation of 2-hydroxy-7-methylquinoline with 4-nitrobenzoyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with m-toluidine in the presence of a reducing agent to produce the final product, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide.
科学研究应用
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to possess potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-nitro-N-(m-tolyl)benzamide has been shown to have low toxicity in animal studies, making it a promising candidate for further development as a cancer therapy.
属性
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c1-16-4-3-5-22(12-16)27(25(30)18-8-10-21(11-9-18)28(31)32)15-20-14-19-7-6-17(2)13-23(19)26-24(20)29/h3-14H,15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENKDXBYAVGPCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-N-(3-methylphenyl)-4-nitrobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7713380.png)
![3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713387.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7713395.png)
![N-[(furan-2-yl)methyl]-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7713411.png)
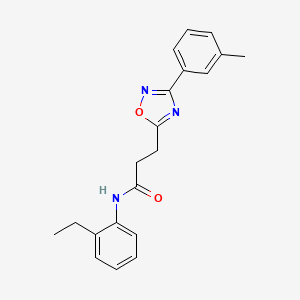
![2-fluoro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713431.png)
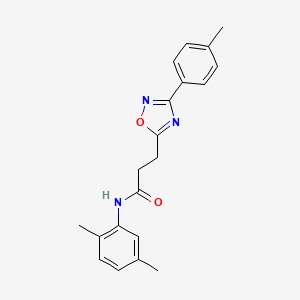
![5-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-methyl-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7713452.png)

